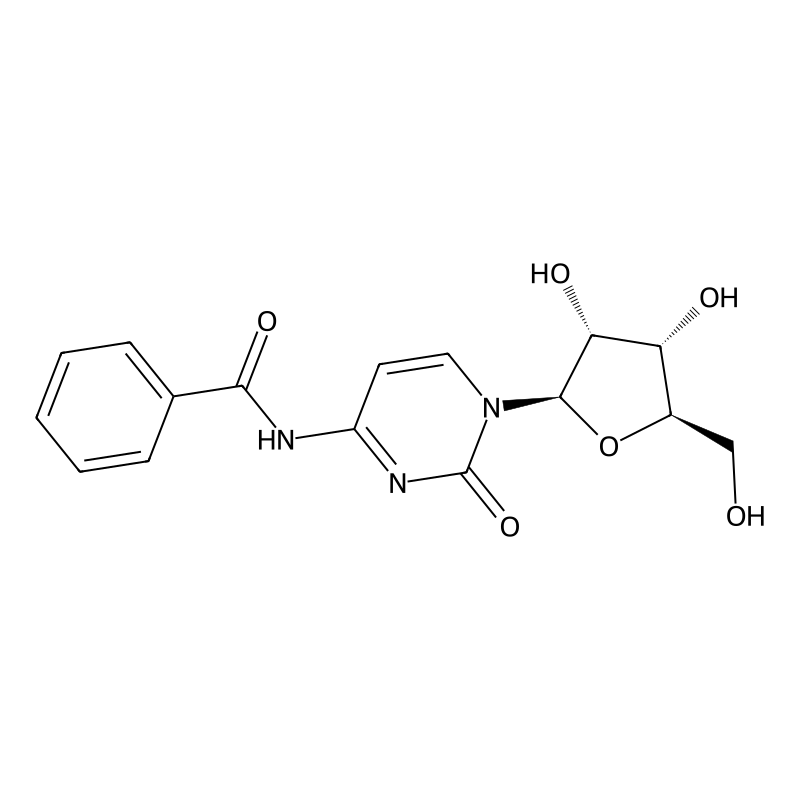N4-Benzoylcytidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antiviral Activity:
Studies have explored N4-BC's potential to inhibit the replication of various viruses, including:
- Hepatitis C Virus (HCV): N4-BC has demonstrated antiviral activity against HCV in cell culture studies []. It is believed to work by interfering with the viral replication process [].
- Human Immunodeficiency Virus (HIV): While N4-BC alone has not shown significant anti-HIV activity, it has been explored in combination with other antiretroviral drugs to potentially enhance their effectiveness [].
Cancer Research:
N4-BC has been investigated for its potential to:
- Induce cell death (apoptosis) in cancer cells: Studies suggest N4-BC can trigger apoptosis in various cancer cell lines, potentially offering a therapeutic option for cancer treatment [].
- Sensitize cancer cells to other therapies: N4-BC might enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy, by making cancer cells more susceptible to their effects [].
Epigenetic Research:
N4-BC's ability to modify the activity of certain enzymes involved in DNA methylation, a process crucial for gene regulation, has led to its exploration in:
- Understanding the role of DNA methylation in various diseases: By studying how N4-BC affects DNA methylation patterns, researchers can gain insights into the role of this process in diseases like cancer [].
- Developing new therapeutic strategies: The potential of N4-BC to modulate DNA methylation suggests its possible use in developing novel therapies for diseases associated with abnormal DNA methylation patterns [].
N4-Benzoylcytidine is a synthetic nucleoside derivative characterized by the molecular formula and a molecular weight of approximately 347.32 g/mol. It appears as a white to off-white crystalline powder, with a melting point exceeding 300 °C. This compound is notable for its structural modification of cytidine, where a benzoyl group is attached to the nitrogen atom at the fourth position of the pyrimidine ring, enhancing its chemical properties and biological activities .
- Acylation reactions: The benzoyl group can be replaced or modified through nucleophilic substitution.
- Condensation reactions: It can react with other nucleobases or sugars to form more complex nucleosides.
- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to release cytidine and benzoic acid.
These reactions are crucial for synthesizing analogs and studying structure-activity relationships in medicinal chemistry .
N4-Benzoylcytidine exhibits significant biological activity, particularly in antiviral and antimicrobial contexts. Studies have demonstrated its potential to inhibit the growth of various pathogenic microorganisms through mechanisms that may involve interference with nucleic acid synthesis. Its efficacy as an antiviral agent is under investigation, particularly concerning its ability to act as a substrate for viral polymerases .
The synthesis of N4-Benzoylcytidine typically involves the following methods:
- Benzoylation of Cytidine: This is achieved by reacting cytidine with benzoyl chloride in an organic solvent under controlled conditions, often requiring a base to neutralize hydrochloric acid formed during the reaction.
- Solid-Phase Synthesis: A more advanced method involves solid-phase techniques that allow for the efficient assembly of nucleoside analogs, facilitating higher yields and purities .
N4-Benzoylcytidine has several applications in pharmaceutical research and development:
- Antiviral Research: It serves as a precursor in synthesizing nucleoside analogs aimed at treating viral infections.
- Antimicrobial Studies: Its antimicrobial properties make it a candidate for developing new antibiotics.
- Biochemical Research: Used as a tool compound in studies investigating nucleoside metabolism and function .
Interaction studies have indicated that N4-Benzoylcytidine may interact with various enzymes involved in nucleotide metabolism. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA by polymerases, potentially leading to chain termination or mutations during replication. This property is valuable in designing antiviral agents that target viral polymerases specifically .
Several compounds share structural similarities with N4-Benzoylcytidine, including:
| Compound Name | Molecular Formula | Notable Characteristics |
|---|---|---|
| Cytidine | C9H13N3O5 | Natural nucleoside; essential for RNA synthesis |
| N4-Acetylcytidine | C11H13N3O5 | Acetylated derivative; used in various biochemical assays |
| 5-Methylcytidine | C10H13N3O5 | Methylated form; plays a role in epigenetics |
| 2'-Deoxycytidine | C9H13N3O4 | Key component of DNA; essential for genetic material |
Uniqueness of N4-Benzoylcytidine: The presence of the benzoyl group distinguishes N4-Benzoylcytidine from these compounds, enhancing its lipophilicity and potentially improving cellular uptake compared to more polar nucleosides. This modification may also influence its interaction with enzymes and receptors, providing unique pathways for therapeutic applications .







